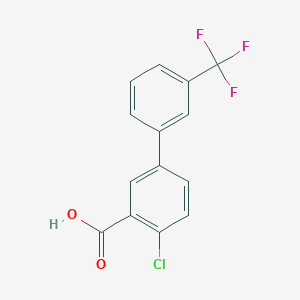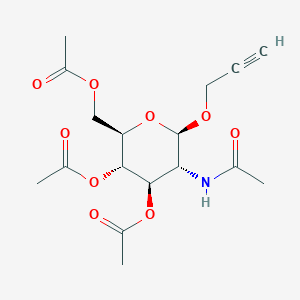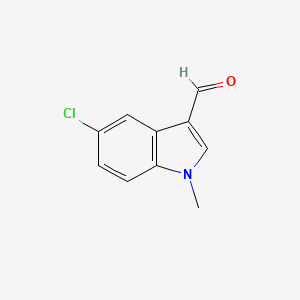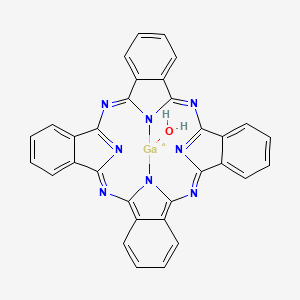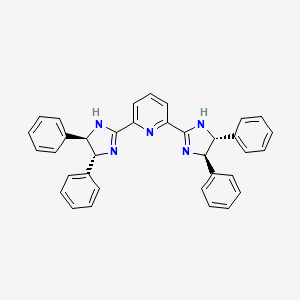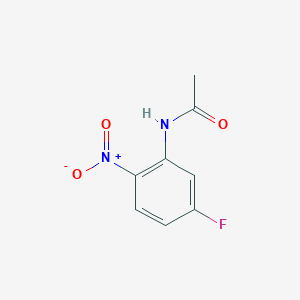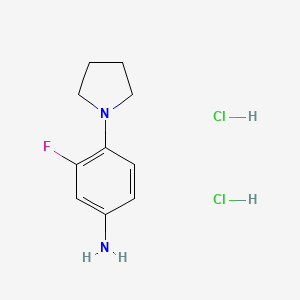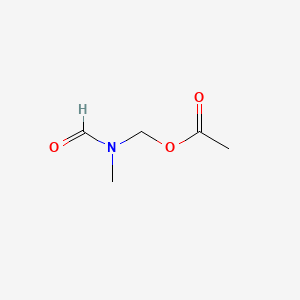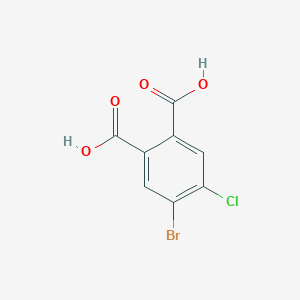
4-Bromo-5-chlorophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chlorophthalic acid is a chemical compound with the molecular weight of 279.47 . It has the IUPAC name this compound . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.47 . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on compounds closely related to 4-Bromo-5-chlorophthalic acid, such as chlorophthalic anhydride derivatives, highlights their importance in organic synthesis. For example, the synthesis of 4-chlorophthalic anhydride via D-A cyclization and aromatization processes demonstrates the critical role of halogenated phthalic acids and anhydrides in creating high-purity chemical intermediates for further pharmaceutical and material science applications (Zhang Hua, 2010). This method's optimization for yield and purity underlines the continuous effort to improve synthetic routes for halogenated aromatic compounds.
Material Science and Analytical Applications
The study of halogenated disinfection byproducts (DBPs) in water, including various brominated and chlorinated compounds, illustrates the broader environmental and analytical chemistry relevance of halogenated compounds (Yang Pan & Xiangru Zhang, 2013). These studies are crucial for understanding the formation, speciation, and impact of halogenated DBPs in drinking water treatment, offering pathways for developing more efficient and safer water purification technologies.
Corrosion Inhibition
Research into the adsorption of triazole derivatives on metal surfaces for corrosion protection demonstrates the intersection of organic synthesis with materials engineering (F. Bentiss et al., 2007). While not directly involving this compound, the methodologies and principles applied in these studies are relevant for designing corrosion inhibitors and protective coatings, potentially including derivatives of the compound .
Pharmaceutical Intermediates
The development of key intermediates for pharmaceutical applications, as exemplified by the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid for SGLT2 inhibitors, showcases the critical role of halogenated phthalic acids in drug development (Yi Zhang et al., 2022). This research underscores the importance of halogenated aromatic compounds in creating complex molecules for treating chronic conditions, such as diabetes.
Environmental Chemistry
Studies on the solubility of chlorophthalic acids and anhydrides in various solvents contribute to our understanding of environmental behavior and treatment strategies for these compounds (Hongkun Zhao et al., 2009). Knowledge of solubility is essential for environmental monitoring, pollution control, and the development of remediation technologies.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and wearing protective gloves, clothing, and eye or face protection .
Propriétés
IUPAC Name |
4-bromo-5-chlorophthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYLZRZHGCQHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

